Bleximenib Retains Potent Antiproliferative Activity in the Presence of MEN1 Mutations Conferring Resistance to Revumenib
Bleximenib maintains potent antiproliferative activity against AML cells engineered to express specific MEN1 mutations (MEN1M327I or MEN1T349M) that emerged in patients during treatment and conferred clinical resistance to the menin-KMT2A inhibitor revumenib [1]. This resistance profile is directly linked to a unique binding mode of bleximenib to menin, as confirmed by co-crystal structural analysis [1].
| Evidence Dimension | Antiproliferative Activity in Resistant Cell Lines |
|---|---|
| Target Compound Data | Retained potent activity (qualitatively confirmed) |
| Comparator Or Baseline | Revumenib (SNDX-5613) |
| Quantified Difference | Activity of revumenib is significantly diminished in MEN1M327I or MEN1T349M mutant cells. |
| Conditions | In vitro AML cell line models engineered with MEN1M327I or MEN1T349M mutations |
Why This Matters
This demonstrates that bleximenib may be effective in patients who have developed or are likely to develop resistance to revumenib, a first-in-class inhibitor, making it a critical tool for sequential or alternative treatment strategies.
- [1] Kwon, M.C., et al. (2024). Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (bleximenib) in KMT2A- and NPM1-altered leukemias. Blood, 144(11), 1206–1220. View Source
